![molecular formula C22H30N4O2 B2417684 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 899729-03-4](/img/structure/B2417684.png)
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
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Scientific Research Applications
Improved Synthesis and Reactions
The synthesis of related dimethylamino-containing compounds involves reactions yielding significant products like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which are precursors to various dicarboxylic acids and their derivatives (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Polymer Science Applications
Dimethylamino phenyl groups have been utilized in synthesizing terminally functionalized polymers. These polymers, featuring aromatic tertiary amine groups, demonstrate potential in applications requiring specific end-group functionalities (Kim et al., 1998).
Chiral Compound Resolution and Application
The resolution of chiral compounds using dimethylamino-related molecules has been studied, demonstrating the potential for these compounds in enantioselective synthesis and as chiral auxiliaries in various organic reactions (Saigo, 1985).
Fluorescent Molecular Probes
Compounds containing dimethylamino groups have been developed as fluorescent molecular probes. These probes exhibit solvatochromic properties, making them suitable for studying biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).
Photochemical Electron-transfer Reactions
Research on 1,1-diarylethylenes, including dimethylamino phenyl derivatives, has revealed their potential in photochemical electron-transfer reactions. These reactions include dimerizations and oxygenation, showcasing the utility of these compounds in photochemical synthesis and applications (Mattes & Farid, 1986).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-7-12-19(16(2)13-15)24-22(28)21(27)23-14-20(26(5)6)17-8-10-18(11-9-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMSLIVWABWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide |
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